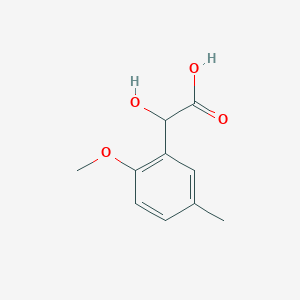
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid is an organic compound with a complex structure that includes a hydroxyl group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable reagent to introduce the hydroxyl and acetic acid groups. This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of precursor compounds using air or oxygen in the presence of catalysts. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts at a pH value of ≤ 7 and temperatures around 50°C can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid group.
2-Methoxybenzeneacetic acid: Lacks the hydroxyl group present in 2-Hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid.
2-Hydroxy-5-methoxyacetophenone: Contains a ketone group instead of an acetic acid group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI Key |
KYGFEGVSCJQFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















